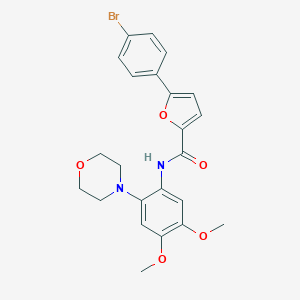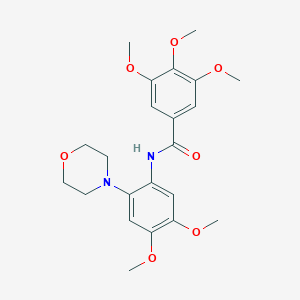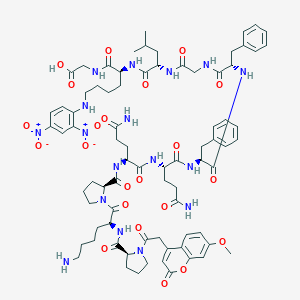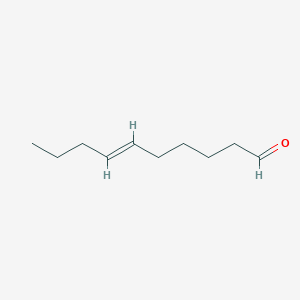![molecular formula C16H18ClN3OS B235457 N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of phenylpiperazine derivatives and has shown promising results in various studies.
作用机制
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide acts as a selective agonist for the 5-HT1B receptor. This receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor has been shown to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The activation of the 5-HT1B receptor by this compound has been shown to result in the inhibition of the release of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the release of dopamine, norepinephrine, and serotonin in the brain. In vivo studies have shown that this compound has anxiolytic and antidepressant effects. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
The advantages of using N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in lab experiments include its high affinity for the 5-HT1B receptor, its anxiolytic and antidepressant effects, and its ability to reduce drug-seeking behavior. The limitations of using this compound include its potential side effects and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research related to N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide. One potential direction is to investigate its potential use as a treatment for anxiety and depression. Another potential direction is to investigate its potential use in the treatment of drug addiction. Further research is also needed to fully understand its mechanism of action and potential side effects. Overall, this compound has shown promising results in various studies and has the potential to be a valuable tool in scientific research.
合成方法
The synthesis of N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves the reaction of 3-chloro-2-nitroaniline with 4-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield the final product. The synthesis of this compound has been described in various research articles, and it has been reported to have a high yield and purity.
科学研究应用
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the 5-HT1B receptor and has been used in various studies to investigate the role of this receptor in various physiological and pathological processes. It has also been used in studies related to drug addiction, anxiety, and depression.
属性
分子式 |
C16H18ClN3OS |
|---|---|
分子量 |
335.9 g/mol |
IUPAC 名称 |
N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-19-7-9-20(10-8-19)15-12(17)4-2-5-13(15)18-16(21)14-6-3-11-22-14/h2-6,11H,7-10H2,1H3,(H,18,21) |
InChI 键 |
YHMRWGWJAXHFNK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 |
规范 SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)





![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)


![(3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid](/img/structure/B235443.png)
![6-[[11-Carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-(4,5,6-trihydroxyoxan-2-yl)oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B235454.png)